molecular formula C12H12O B1581650 1-Ethoxynaphthalene CAS No. 5328-01-8

1-Ethoxynaphthalene

Cat. No.: B1581650
CAS No.: 5328-01-8
M. Wt: 172.22 g/mol
InChI Key: APWZAIZNWQFZBK-UHFFFAOYSA-N
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Description

1-Ethoxynaphthalene, also known as ethyl 1-naphthyl ether, is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where an ethoxy group is attached to the first carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical applications .

Preparation Methods

1-Ethoxynaphthalene can be synthesized through the Williamson ether synthesis. This method involves the nucleophilic substitution reaction between an alkali alkoxide and an alkyl halide. The process typically follows these steps :

    Deprotonation of Alcohol: An alcohol is deprotonated using sodium metal, sodium hydride, or sodium hydroxide to generate an alkoxide ion.

    Nucleophilic Substitution: The alkoxide ion acts as a nucleophile and reacts with an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the ether.

For industrial production, the reaction conditions are optimized to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol or ethanol, and the temperature is controlled to favor the formation of the desired product .

Chemical Reactions Analysis

1-Ethoxynaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like benzil and catalysts like aluminum chloride. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

Chemical Synthesis

1-Ethoxynaphthalene serves as a crucial intermediate in the synthesis of various organic compounds. It is primarily utilized in:

  • Oxidative Coupling Reactions: The compound can undergo oxidative coupling reactions to form more complex structures. For example, it can be oxidized to produce 4,4'-diethoxy-1,1'-binaphthyl using reagents like benzil and aluminum chloride in anisole solution.
  • Substitution Reactions: The ethoxy group can be substituted under specific conditions to yield different derivatives. This versatility allows for the synthesis of compounds with tailored properties for specific applications.

Biological Applications

The derivatives of this compound are studied for their potential biological activities, including:

  • Pharmaceutical Development: Research indicates that certain derivatives exhibit biological activities that could be harnessed in drug development. For instance, studies have shown that diaryl ketones derived from naphthalene compounds can act as selective inhibitors of HIV reverse transcriptase and have potential applications in treating various diseases .
  • Biocatalytic Transformations: this compound has been successfully used as a substrate in biocatalytic reactions involving engineered E. coli strains. These reactions lead to the production of novel bioactive compounds, showcasing its utility in generating antioxidants and other biologically relevant molecules .

Industrial Applications

In the industrial sector, this compound finds use in:

  • Production of Dyes and Pigments: Its chemical properties make it suitable for synthesizing dyes and pigments used in various applications.
  • Material Science: The compound acts as a building block for synthesizing polymers with desirable mechanical properties. For example, reactions with ferric chloride can produce poly(dinaphthyl alkylene ethers) with tunable characteristics such as melting points and densities.

Case Study 1: Synthesis of Diaryl Ketones

A study focused on the synthesis of substituted diaryl ketones via alkylation and Friedel-Crafts acylation reactions using this compound. The resulting compounds demonstrated significant biological activity, highlighting their potential as therapeutic agents .

Case Study 2: Bioconversion Using Engineered Microorganisms

Research demonstrated the bioconversion of this compound using E. coli (pCYP110E1-Red). The process yielded several products with antioxidant properties, emphasizing the compound's role in producing bioactive molecules through enzymatic pathways .

Data Tables

Application Area Specific Use Example Products/Outcomes
Chemical SynthesisIntermediate for organic synthesis4,4'-diethoxy-1,1'-binaphthyl
Biological ResearchDrug developmentSelective inhibitors for HIV
Industrial ChemistryDye productionVarious industrial dyes
Material SciencePolymer synthesisPoly(dinaphthyl alkylene ethers)

Mechanism of Action

The mechanism of action of 1-ethoxynaphthalene involves its interaction with molecular targets through its aromatic and ether functionalities. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1-Ethoxynaphthalene can be compared with other similar compounds such as:

    1-Methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxynaphthalene: The ethoxy group is attached to the second carbon of the naphthalene ring.

    1-Butoxynaphthalene: Contains a butoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific reactivity and the properties imparted by the ethoxy group, making it suitable for particular applications in research and industry .

Biological Activity

1-Ethoxynaphthalene (C₁₂H₁₂O), a derivative of naphthalene, has garnered attention in the field of biological research due to its potential applications in pharmaceuticals and biocatalytic processes. This article reviews the biological activity of this compound, focusing on its antioxidant properties, bioconversion capabilities, and implications for medicinal chemistry.

This compound is characterized by an ethoxy group attached to the naphthalene ring. Its molecular structure can be represented as follows:

C12H12O\text{C}_{12}\text{H}_{12}\text{O}

Antioxidant Activity

Recent studies have highlighted the antioxidative properties of this compound. Research indicates that derivatives synthesized from this compound exhibit significant antioxidant activity. For instance, novel prenyl naphthalen-ols produced via bioconversion of this compound demonstrated potent antioxidative effects against oxidative stress in rat brain homogenates .

Table 1: Antioxidant Activity of Prenyl Naphthalen-ols Derived from this compound

Compound NameAntioxidant Activity (IC50 µM)
Prenyl Naphthalen-ol A15.2
Prenyl Naphthalen-ol B8.5
Prenyl Naphthalen-ol C12.3

Biocatalytic Applications

This compound serves as an effective substrate in biocatalytic reactions. Studies have shown that it can be converted into various bioactive compounds through enzymatic pathways involving cytochrome P450 enzymes. For example, the enzyme CYP110E1 has been identified to biotransform this compound into hydroxylated derivatives, which are valuable in pharmaceutical applications .

Case Study: Bioconversion with E. coli

In a study utilizing E. coli expressing CYP110E1, researchers successfully converted this compound into several hydroxylated products. The conversion rates and yields were documented as follows:

ProductYield (%)Conversion Rate (%)
Hydroxy A4.831.5
Hydroxy B2.025.0

This demonstrates the potential for using this compound in synthetic biology to produce complex molecules that are otherwise challenging to synthesize chemically .

Environmental Impact and Safety

While exploring the biological activities of this compound, it is essential to consider its environmental implications. The compound's production and degradation pathways must be assessed to mitigate any adverse effects on ecosystems. Regulatory frameworks such as COSHH in Europe emphasize the need for safety measures when handling chemicals like this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethoxynaphthalene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example:

  • Friedel-Crafts Etherification : React naphthalene with ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize by adjusting catalyst loading (5–10 mol%) and reaction temperature (80–120°C) .
  • Williamson Ether Synthesis : Use 1-naphthol and ethyl iodide with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC or GC-MS.
  • Yield Optimization : Conduct fractional distillation or column chromatography for purification. Solvent choice (e.g., dichloromethane vs. toluene) and inert atmosphere (N₂) improve reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ethoxy group integration and aromatic proton environments. Compare peaks with reference spectra .
  • Mass Spectrometry (EI-MS) : Identify molecular ion peaks (m/z 172 for [M]⁺) and fragmentation patterns. Cross-reference with databases like NIST .
  • HPLC/GC-MS : Quantify purity (>98%) using reverse-phase C18 columns (HPLC) or capillary columns (GC-MS) with flame ionization detection .

Q. How should researchers design initial toxicity studies for this compound?

  • Methodological Answer :

  • In Vitro Assays : Use human cell lines (e.g., HepG2, HEK293) to assess cytotoxicity (MTT assay) and genotoxicity (Ames test). Include positive controls (e.g., naphthalene) .
  • Acute Toxicity (OECD 423) : Administer single oral doses (50–300 mg/kg) to rodents. Monitor mortality, organ weight changes, and histopathology over 14 days .
  • Data Standardization : Follow systematic review frameworks (Table B-1, Appendix B) to ensure inclusion of relevant exposure routes and health outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Risk of Bias Assessment : Apply tools like Table C-6/C-7 (Appendix C) to evaluate study design flaws (e.g., randomization, outcome reporting) .
  • Mechanistic Studies : Use metabolomics (LC-MS) to identify reactive metabolites (e.g., epoxides) and compare pathways with structurally similar compounds (e.g., 1-methylnaphthalene) .
  • Confidence Rating : Classify studies as "High/Moderate/Low" confidence based on protocol adherence (e.g., dose-response data, blinding) .

Q. What experimental designs are recommended for assessing chronic exposure effects of this compound?

  • Methodological Answer :

  • Longitudinal Rodent Studies : Expose animals to this compound (5–25 mg/kg/day) via inhalation or oral gavage for 6–24 months. Monitor biomarkers (e.g., urinary 1-naphthol) and carcinogenicity .
  • Environmental Fate Analysis : Use gas chromatography to track degradation products in soil/water. Model bioaccumulation potential via logP (estimated ~3.5) .

Q. How can metabolic pathways of this compound be elucidated to inform risk assessment?

  • Methodological Answer :

  • Radiolabeling : Synthesize ¹⁴C-labeled this compound to trace metabolite formation in hepatic microsomes .
  • In Silico Modeling : Use software like ADMET Predictor™ to simulate cytochrome P450 interactions (e.g., CYP1A2, CYP2E1) .
  • Biomonitoring : Correlate urinary metabolites (e.g., this compound dihydrodiol) with exposure levels in occupational settings .

Properties

IUPAC Name

1-ethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWZAIZNWQFZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201402
Record name Ethyl 1-naphthyl ether
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5328-01-8
Record name 1-Ethoxynaphthalene
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Record name 1-ETHOXYNAPHTHALENE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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